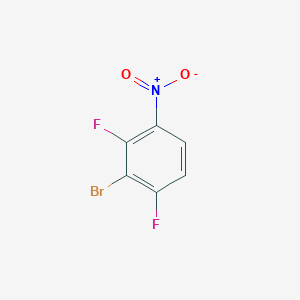

2-Bromo-1,3-difluoro-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCPYFIIMNLQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547864 | |

| Record name | 2-Bromo-1,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103977-78-2 | |

| Record name | 2-Bromo-1,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-difluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,3-difluoro-4-nitrobenzene, a key building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of a bromine atom, two fluorine atoms, and a nitro group on the benzene ring, make it a versatile synthon for the introduction of complex functionalities. This document delves into its synthesis, detailed chemical reactivity with a focus on nucleophilic aromatic substitution, and its applications in the development of novel therapeutic agents. All protocols are presented with a rationale for the experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

This compound, with the Chemical Abstracts Service (CAS) number 103977-78-2 , is a crystalline solid at room temperature.[1][2] The strategic placement of its substituents creates a highly activated system for chemical transformations. The powerful electron-withdrawing nature of the nitro group, augmented by the inductive effects of the fluorine atoms, renders the aromatic ring susceptible to nucleophilic attack. The bromine atom, in turn, serves as an excellent leaving group or a handle for cross-coupling reactions. This combination of features allows for sequential and regioselective modifications, making it an invaluable tool for the synthesis of complex molecules.[3]

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[4] Similarly, the nitroaromatic scaffold is a precursor to anilines, which are ubiquitous in pharmaceuticals. Therefore, this compound represents a convergence of desirable structural motifs for drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 103977-78-2 | [1][2] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |

| Molecular Weight | 237.99 g/mol | [1] |

| Appearance | Solid | [5] |

| Purity | Typically >97% | [5] |

Synthesis and Characterization

Synthetic Protocol: Electrophilic Nitration

The foundational principle of this synthesis is the electrophilic aromatic substitution of 1,3-difluoro-2-bromobenzene. The strong activation of the nitronium ion (NO₂⁺) by concentrated sulfuric acid allows for the nitration of the deactivated aromatic ring. The regioselectivity is directed by the existing substituents.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, a solution of 1,3-difluoro-2-bromobenzene (1 equivalent) in concentrated sulfuric acid is stirred vigorously at ambient temperature.[6]

-

Concentrated nitric acid (a slight excess) is added dropwise, ensuring the internal temperature does not exceed 55 °C. This temperature control is critical to prevent unwanted side reactions and ensure safety.

-

The reaction mixture is stirred for an additional 15 minutes after the addition is complete to ensure full conversion.

-

The reaction is then quenched by carefully pouring the mixture onto crushed ice.

-

The aqueous mixture is extracted three times with an organic solvent such as dichloromethane.

-

The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent like isopropyl ether to afford the final product as a solid.[6]

Caption: Synthetic pathway to this compound.

Characterization

While specific, experimentally obtained spectra for this compound are not widely published, its structure can be unequivocally confirmed by a combination of spectroscopic techniques. Predicted data, based on established computational models, provides a reliable reference for its characterization.[7][8][9][10][11][12][13]

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the nitro and fluoro groups.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbons attached to the fluorine atoms will show characteristic splitting due to C-F coupling. The carbon bearing the nitro group will be significantly deshielded.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks appearing at m/z 237 and 239.

Chemical Reactivity: A Versatile Hub for Molecular Elaboration

The reactivity of this compound is dominated by the interplay of its functional groups, making it a versatile intermediate for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group para to one of the fluorine atoms and ortho to the other significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride or bromide ions by a wide range of nucleophiles.

Caption: General scheme for Nucleophilic Aromatic Substitution.

Mechanistic Insight: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group. In the subsequent step, the leaving group (fluoride or bromide) is eliminated, restoring the aromaticity of the ring. The fluorine atoms are generally more susceptible to displacement than the bromine atom in this activated system.[3]

Typical Experimental Protocol (with an amine nucleophile):

-

To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the amine nucleophile (1-1.2 equivalents).

-

A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to scavenge the hydrofluoric acid or hydrobromic acid byproduct.[14][15][16]

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18][19][20][21] This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.

Typical Experimental Protocol (Suzuki-Miyaura Coupling):

-

In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added.

-

The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

-

After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

-

The organic layer is separated, dried, and concentrated, and the product is purified by chromatography.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline, which opens up a vast array of subsequent chemical transformations. This reduction is a key step in many synthetic routes towards bioactive molecules.[22]

Typical Experimental Protocol (Catalytic Hydrogenation):

-

A solution of this compound in a solvent such as ethanol or ethyl acetate is placed in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon (Pd/C) is added.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.

-

The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the corresponding aniline.

Applications in Drug Discovery and Development

While specific drugs containing the this compound moiety are not prominently disclosed in publicly available literature, its structural features make it a highly valuable building block in the synthesis of a wide range of biologically active molecules. The general importance of nitroarenes in the synthesis of pharmaceuticals is well-documented.[23][24][25][26][27]

Its utility lies in its ability to serve as a scaffold for the construction of compounds with potential applications as:

-

Kinase Inhibitors: The aniline derivatives obtained after nitro reduction can be key intermediates in the synthesis of kinase inhibitors for oncology.

-

Antiviral and Antibacterial Agents: The diverse functional handles allow for the introduction of various pharmacophores known to exhibit antimicrobial activity.

-

Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the fluorine atoms are desirable properties for CNS-active drugs.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound.

Conclusion

This compound is a strategically designed synthetic building block with significant potential in medicinal chemistry and materials science. Its predictable reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient and controlled synthesis of complex molecular architectures. As the demand for novel therapeutics with enhanced properties continues to grow, the utility of such versatile fluorinated nitroaromatic synthons is poised to expand, making a thorough understanding of their chemistry essential for researchers in the field.

References

Sources

- 1. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 5. 2-bromo-1,3-difluoro-4-nitro-benzene 97% | CAS: 103977-78-2 | AChemBlock [achemblock.com]

- 6. prepchem.com [prepchem.com]

- 7. CASPRE [caspre.ca]

- 8. acdlabs.com [acdlabs.com]

- 9. Visualizer loader [nmrdb.org]

- 10. Visualizer loader [nmrdb.org]

- 11. Visualizer loader [nmrdb.org]

- 12. PROSPRE [prospre.ca]

- 13. youtube.com [youtube.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Ambeed [ambeed.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 3-Bromo-2,4-difluoroaniline CAS#: 103977-79-3 [amp.chemicalbook.com]

- 23. Phosphonate ester derivatives and methods of synthesis thereof - Eureka | Patsnap [eureka.patsnap.com]

- 24. Process for the preparation of chiral 2-aryl morpholines - Patent US-10337039-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. US10144720B2 - Process involving cross metathesis of olefins - Google Patents [patents.google.com]

- 26. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]

- 27. US8648077B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3â²,4â²:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-fluorophenyl)-1-butanone toluenesulfonic acid addition salt and salt crystals - Google Patents [patents.google.com]

2-Bromo-1,3-difluoro-4-nitrobenzene physical properties

- 1. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. pennwest.edu [pennwest.edu]

- 4. medpharma12.com [medpharma12.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. csub.edu [csub.edu]

- 11. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 12. www1.udel.edu [www1.udel.edu]

- 13. iscnagpur.ac.in [iscnagpur.ac.in]

- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 15. sites.bu.edu [sites.bu.edu]

- 16. researchgate.net [researchgate.net]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. fishersci.com [fishersci.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-difluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthesis of 2-Bromo-1,3-difluoro-4-nitrobenzene, a key building block in the development of novel pharmaceutical and agrochemical compounds. Its unique substitution pattern offers a versatile scaffold for the introduction of various functional groups, making it a molecule of significant interest in medicinal chemistry and materials science. This document will delve into the core synthetic methodology, providing not only a step-by-step protocol but also the underlying chemical principles and strategic considerations necessary for successful synthesis.

Introduction: The Strategic Importance of Fluorinated Aromatic Compounds

Fluorine-containing organic molecules have seen a dramatic rise in importance across various scientific disciplines, most notably in drug discovery. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound (CAS No. 103977-78-2) is a prime example of a fluorinated building block that provides chemists with a powerful tool for molecular design.[2][3] The presence of two fluorine atoms, a bromine atom, and a nitro group on the benzene ring offers multiple reaction sites for diversification, enabling the construction of complex molecular architectures.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis

The most direct and industrially viable pathway to this compound involves the electrophilic nitration of a suitable precursor. A logical retrosynthetic analysis points towards 1-bromo-2,6-difluorobenzene (also known as 2-bromo-1,3-difluorobenzene) as the ideal starting material.[4] The directing effects of the substituents on the aromatic ring are the key to the regioselectivity of the nitration reaction.

Caption: The direct nitration synthesis pathway.

The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The reaction is typically carried out at a controlled temperature to prevent over-nitration and the formation of unwanted side products.

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. |

| 1-Bromo-2,6-difluorobenzene | C₆H₃BrF₂ | 192.99 | 64248-56-2 |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 |

| Methylene Chloride (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

| Ice | H₂O | 18.02 | 7732-18-5 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-Bromo-2,6-difluorobenzene.

-

Cooling: Cool the flask in an ice bath to maintain a low temperature.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This is a highly exothermic process and should be done with extreme caution.

-

Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1-Bromo-2,6-difluorobenzene, ensuring the internal temperature does not exceed a specified limit (e.g., 10-15 °C). [5][6]5. Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a designated period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. [5]This will quench the reaction and precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as methylene chloride. [5]Perform multiple extractions to ensure complete recovery.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine. [5]9. Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. [5]10. Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated acids are highly corrosive and should be handled with extreme care.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Data Presentation: Expected Outcome and Characterization

| Property | Value |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol [2] |

| Appearance | Typically a solid |

| Purity | >98% (after purification) |

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion: A Versatile Intermediate for Advanced Synthesis

The synthesis of this compound via electrophilic nitration of 1-Bromo-2,6-difluorobenzene is a robust and reliable method. The resulting product is a highly valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the fields of drug discovery and materials science. The multiple reactive sites on the aromatic ring allow for selective functionalization, providing a gateway to novel chemical entities with potentially enhanced biological activity and material properties.

References

- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. PrepChem.com. [Link]

- This compound. PubChem. [Link]

- 1-Bromo-2,6-difluorobenzene. PubChem. [Link]

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

- This compound. AbacipharmTech. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. abacipharma.com [abacipharma.com]

- 4. 1-Bromo-2,6-difluorobenzene | C6H3BrF2 | CID 123557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-1,3-difluoro-4-nitrobenzene molecular weight

An In-depth Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in modern synthetic chemistry. Its strategic combination of a bromine atom, two fluorine atoms, and a nitro group on a benzene ring imparts unique reactivity, making it an invaluable intermediate for the synthesis of complex molecules. Particularly in the fields of pharmaceutical and agrochemical research, the distinct electronic properties of this molecule allow for selective and controlled chemical transformations.

The presence of fluorine can significantly enhance the metabolic stability and lipophilicity of drug candidates, while the nitro group serves as a powerful electron-withdrawing group and a versatile precursor to an amine functionality, a common feature in many bioactive compounds[1][2]. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, analytical characterization methods, key applications in drug development, and essential safety and handling procedures.

Physicochemical and Computed Properties

The molecular structure and properties of this compound are fundamental to understanding its reactivity. The strong electron-withdrawing effects of the two fluorine atoms and the nitro group activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a key transformation in its synthetic utility[3].

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₂NO₂ | [4][5] |

| Molecular Weight | 237.99 g/mol | [5] |

| Monoisotopic Mass | 236.92370 Da | [5] |

| CAS Number | 103977-78-2 | [4][5] |

| Appearance | White to yellow solid | [6] |

| Melting Point | 50-51.5 °C | [6] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | [5] |

| logP (Octanol-Water Partition Coeff.) | 2.6 | [5] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 1 | [7] |

| SMILES | C1=CC(=C(C(=C1[O-])F)Br)F | [4] |

| InChIKey | IQCPYFIIMNLQNU-UHFFFAOYSA-N | [4][5] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the nitration of a suitable precursor, 1,3-difluoro-2-bromobenzene. The following protocol is based on established laboratory procedures and provides a reliable method for obtaining the target compound with high purity and yield[6].

Experimental Rationale

The core of this synthesis is an electrophilic aromatic substitution reaction. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile then attacks the electron-rich aromatic ring of 1,3-difluoro-2-bromobenzene. The reaction temperature must be carefully controlled to prevent the formation of dinitrated byproducts and ensure regioselectivity. The subsequent workup is designed to neutralize residual acids, remove inorganic salts, and isolate the pure product.

Synthesis Workflow Diagram

Caption: Role as a versatile intermediate in multi-step synthesis.

This strategic reactivity makes it a key component in the synthesis of novel pharmaceuticals and agrochemicals.[8] The incorporation of this scaffold can lead to the development of new chemical entities with enhanced biological activity and improved pharmacokinetic profiles.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Hazard Statements :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[10][11]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[10][12]

-

Respiratory Protection : If dust or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10][13]

-

-

First-Aid Measures :

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][12]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10][12]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][12]

-

If Swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[10][12]

-

-

Storage : Store in a well-ventilated place. Keep the container tightly closed and locked up.[9][10]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

References

- AbacipharmTech. This compound.

- PrepChem.com. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.

- PubChem. This compound. National Center for Biotechnology Information.

- Alfa Aesar. Safety Data Sheet.

- PubChem. 2-Bromo-3,4-difluoro-1-nitrobenzene. National Center for Biotechnology Information.

- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- IndiaMART. Loose Chemical Grade 1 Bromo 2 5 Difluoro 4 Nitrobenzene 345-24-4.

- Martinez, R. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.

- Gaber, A. et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. chemscene.com [chemscene.com]

- 8. chemimpex.com [chemimpex.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Technical Guide for the Structural Elucidation of 2-Bromo-1,3-difluoro-4-nitrobenzene

Abstract

The unequivocal structural characterization of substituted aromatic compounds is a cornerstone of modern chemical and pharmaceutical research. This compound (C₆H₂BrF₂NO₂) is a polysubstituted benzene derivative with significant potential as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] The precise arrangement of its bromo, fluoro, and nitro substituents on the aromatic ring dictates its reactivity and physicochemical properties. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques. Each section details the theoretical underpinnings, experimental protocols, and data interpretation strategies required for unambiguous structure confirmation, reflecting the rigorous standards of the pharmaceutical and chemical industries.

Introduction: The Molecular Architecture

This compound is an aromatic compound characterized by a benzene ring core.[2][3][4][5] The systematic IUPAC name precisely defines the location of each substituent.[6] The molecule's properties and reactivity are a direct consequence of the electronic interplay between the electron-withdrawing nitro group and the inductive and resonance effects of the halogen atoms. A thorough understanding of this structure is paramount for its application in synthetic chemistry.

A logical workflow for structure elucidation begins with confirming the molecular weight and formula, proceeds to identifying functional groups, and culminates in establishing the precise connectivity of all atoms through advanced NMR techniques.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound.[7] For this compound, this analysis provides the foundational data upon which all subsequent structural interpretations are built.

Theoretical Basis

In mass spectrometry, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak (M+). The molecular ion will appear as two peaks of nearly equal intensity separated by two mass units (M+ and M+2).[8] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Experimental Protocol

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement. Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be employed. EI often provides valuable fragmentation data, while ESI is a softer ionization technique that can help preserve the molecular ion.[9][10] Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is acquired over a relevant m/z range.

Data Interpretation and Expected Results

The analysis of the mass spectrum is expected to yield the following key information:

| Feature | Expected m/z | Rationale |

| Molecular Ion [M]⁺ (with ⁷⁹Br) | 236.9237 | Calculated for C₆H₂⁷⁹BrF₂NO₂[6] |

| Molecular Ion [M+2]⁺ (with ⁸¹Br) | 238.9217 | Calculated for C₆H₂⁸¹BrF₂NO₂ |

| Isotopic Ratio | ~1:1 | Natural abundance of ⁷⁹Br and ⁸¹Br |

| Key Fragments | Varies | Loss of NO₂, Br, or other fragments can provide structural clues.[9][10][11] |

The high-resolution data allows for the determination of the elemental formula, confirming the presence of C, H, Br, F, N, and O in the correct proportions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12] For this compound, FTIR is crucial for confirming the presence of the nitro group and the aromatic ring.

Theoretical Basis

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The strong dipole moments associated with the N-O bonds of the nitro group lead to intense and characteristic absorption bands.[13] Aromatic rings also exhibit distinct absorption patterns.

Experimental Protocol

Instrumentation: A standard FTIR spectrometer. Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent. Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Expected Results

The FTIR spectrum will provide clear evidence for the key functional groups:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 1550-1475 | Asymmetric N-O Stretch | Aromatic Nitro Group[13][14] |

| 1360-1290 | Symmetric N-O Stretch | Aromatic Nitro Group[13][14] |

| ~1600, ~1475 | C=C Stretching | Aromatic Ring |

| 1250-1000 | C-F Stretching | Aryl Fluoride |

| ~850 | C-N Stretching | Nitro-Aromatic Linkage |

| ~800-600 | C-Br Stretching | Aryl Bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR experiments is required for an unambiguous assignment of the this compound structure.

Theoretical Basis

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. The electron-withdrawing nitro group and the electronegative halogens will significantly influence the chemical shifts of the aromatic protons and carbons.[15][16][17] Spin-spin coupling between neighboring nuclei provides information about connectivity. Fluorine (¹⁹F) is a spin-active nucleus (I=1/2) and will couple with both protons and carbons, providing crucial long-range connectivity information.[18][19]

Caption: Integrated NMR approach for structure elucidation.

Experimental Protocols

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Experiments:

-

¹H NMR: Standard proton NMR experiment.

-

¹³C{¹H} NMR: Proton-decoupled carbon NMR experiment.

-

¹⁹F NMR: Standard fluorine NMR experiment.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify directly bonded C-H pairs.[20][21][22]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations.[20][21][23]

Data Interpretation and Expected Spectra

¹H NMR: The molecule has two aromatic protons. Due to the substitution pattern, they will appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The electron-withdrawing nitro group will deshield the adjacent proton significantly. Both protons will show coupling to the fluorine atoms. The proton at C5 will likely appear as a doublet of triplets (or a more complex multiplet) due to coupling with the adjacent proton at C6 and the two fluorine atoms. The proton at C6 will likely appear as a doublet of doublets.

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will show coupling to each other and to the aromatic protons. Through-space coupling between proximate fluorine atoms can sometimes be observed.[24][25][26]

¹³C NMR: Six distinct signals are expected for the six aromatic carbons.[27][28][29] The carbons directly attached to the electronegative F, Br, and NO₂ groups will have characteristic chemical shifts. The C-F and C-Br bonds will result in characteristic splitting patterns in the proton-coupled ¹³C NMR spectrum. In the proton-decoupled spectrum, C-F couplings will still be present, appearing as doublets.[30]

| Carbon Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

| C1, C3 (C-F) | 150-165 | Doublet |

| C2 (C-Br) | 100-115 | Singlet |

| **C4 (C-NO₂) ** | 140-155 | Singlet |

| C5, C6 (C-H) | 115-135 | Doublet |

HSQC and HMBC Analysis:

-

The HSQC spectrum will show correlations between the proton signals and their directly attached carbon signals, confirming the C5-H and C6-H bonds.

-

The HMBC spectrum is crucial for piecing together the entire structure. Key expected correlations include:

-

The proton at C5 will show correlations to C1, C3, and C4.

-

The proton at C6 will show correlations to C2 and C4.

-

These long-range correlations, in combination with the 1D NMR data, allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the essential molecular formula, FTIR confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments reveals the precise atomic connectivity. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical requirement for researchers, scientists, and drug development professionals who may utilize this compound in their work.

References

- Baranac-Stojanović, M. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating. CORE.

- Chemguide. (n.d.). Naming aromatic compounds.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.

- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF.

- Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- UCL. (n.d.). IR: nitro groups.

- Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(1), 105-112.

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. 22.4 Aromatic Compounds – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. tandfonline.com [tandfonline.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. 19Flourine NMR [chem.ch.huji.ac.il]

- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 21. researchgate.net [researchgate.net]

- 22. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. organicchemistrydata.org [organicchemistrydata.org]

- 28. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

Spectroscopic Profile of 2-Bromo-1,3-difluoro-4-nitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Bromo-1,3-difluoro-4-nitrobenzene (CAS No. 103977-78-2), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a polysubstituted aromatic compound with a molecular formula of C₆H₂BrF₂NO₂ and a molecular weight of 237.99 g/mol .[1] The strategic placement of bromo, fluoro, and nitro functionalities on the benzene ring makes it a versatile building block in organic synthesis. Understanding its precise chemical structure and electronic properties through spectroscopic analysis is paramount for its effective utilization in the development of novel molecules. This guide presents a comprehensive overview of its spectroscopic signature, crucial for identity confirmation, purity assessment, and reaction monitoring.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, presented below, dictates its unique spectroscopic features. The electronegative fluorine and nitro groups, along with the bulky bromine atom, create a distinct electronic environment for each nucleus, leading to a well-resolved and interpretable set of spectra.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 8.0 - 8.2 | Doublet of doublets (dd) | ~9 Hz, ~2 Hz | H-5 |

| ~ 7.4 - 7.6 | Triplet (t) | ~9 Hz | H-6 |

Interpretation: The hydrogen at position 5 (H-5) is deshielded due to the electron-withdrawing effect of the adjacent nitro group. Its signal is split into a doublet of doublets by coupling to the neighboring H-6 and the fluorine atom at position 3. The hydrogen at position 6 (H-6) is expected to appear as a triplet due to coupling with H-5 and the fluorine atom at position 1.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will exhibit six unique signals for the carbon atoms of the benzene ring, reflecting the asymmetry of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 160 (d) | C-1 (C-F) |

| ~ 110 - 115 (d) | C-2 (C-Br) |

| ~ 150 - 155 (d) | C-3 (C-F) |

| ~ 145 - 150 | C-4 (C-NO₂) |

| ~ 125 - 130 | C-5 |

| ~ 120 - 125 | C-6 |

Interpretation: The carbons directly attached to the highly electronegative fluorine atoms (C-1 and C-3) will appear as doublets at lower field due to one-bond carbon-fluorine coupling. The carbon bearing the nitro group (C-4) will also be significantly deshielded. The carbon attached to bromine (C-2) will be at a higher field compared to the carbons attached to fluorine. The remaining two carbons (C-5 and C-6) will resonate at higher fields.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides direct information about the fluorine environments and their coupling to neighboring protons. Two distinct signals are expected.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -110 to -115 | Doublet of doublets (dd) | F-1 |

| ~ -120 to -125 | Doublet of doublets (dd) | F-3 |

Interpretation: The two fluorine atoms are in different chemical environments and will therefore have different chemical shifts. Each fluorine signal will be split by the adjacent aromatic protons, resulting in doublet of doublets patterns. The exact chemical shifts are influenced by the electronic effects of the other substituents on the ring.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with a spectral width of 0-200 ppm using proton decoupling. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with a spectral width of -50 to -250 ppm. Proton decoupling can be used to simplify the spectrum if desired.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Sources

Introduction: A Versatile Scaffold for Modern Chemistry

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-1,3-difluoro-4-nitrobenzene

This compound is a highly functionalized aromatic compound that serves as a crucial building block in advanced organic synthesis. Its strategic arrangement of three distinct halogen atoms and a powerful electron-withdrawing nitro group on a benzene ring creates a unique reactivity profile, making it an invaluable intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1]

The reactivity of this molecule is dominated by the electronic interplay of its substituents. The nitro group, positioned at C4, strongly activates the ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging new carbon-heteroatom bonds. The presence of two fluorine atoms and one bromine atom offers multiple sites for sequential and regioselective displacement, allowing for the controlled and predictable assembly of intricate molecular architectures. This guide provides a comprehensive analysis of the synthesis, core reactivity, and application of this compound, offering field-proven insights for researchers and development professionals.

Physicochemical & Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 103977-78-2 | PubChem[2] |

| Molecular Formula | C₆H₂BrF₂NO₂ | PubChem[2] |

| Molecular Weight | 237.99 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C(=C1[O-])F)Br)F | PubChem[2] |

| InChIKey | IQCPYFIIMNLQNU-UHFFFAOYSA-N | PubChem[2] |

Synthesis Pathway: Electrophilic Nitration

The most common route for synthesizing substituted nitroaromatics is through electrophilic nitration. For this compound, the precursor is typically 2-bromo-1,3-difluorobenzene. The strong directing effects of the fluorine and bromine atoms guide the incoming nitro group.

The synthesis workflow is visualized below.

Sources

A Technical Guide to the Solubility of 2-Bromo-1,3-difluoro-4-nitrobenzene in Organic Solvents

Introduction: Understanding the Significance of Solubility in Research and Development

In the landscape of pharmaceutical and materials science, the solubility of a compound is a critical physicochemical parameter that governs its behavior in various applications. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is paramount for successful experimental design, from reaction chemistry to formulation and bioavailability studies. This guide provides an in-depth technical exploration of the solubility of 2-Bromo-1,3-difluoro-4-nitrobenzene, a halogenated nitroaromatic compound with potential applications as a synthetic building block.

This document moves beyond a simple tabulation of data, offering a foundational understanding of the principles governing the solubility of this compound. We will delve into the interplay of intermolecular forces and present a framework for predicting solubility in a range of common organic solvents. Crucially, this guide also provides a detailed, field-proven experimental protocol for the precise determination of solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Physicochemical Properties of this compound

A molecule's structure dictates its properties, and this compound is no exception. Its solubility characteristics are a direct consequence of its molecular architecture.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₂NO₂ | PubChem[1] |

| Molecular Weight | 237.99 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Polarity | Polar Aprotic | Inferred from structure |

The presence of highly electronegative fluorine and oxygen atoms, along with the bromine atom, induces significant bond polarity. The nitro group, in particular, is a strong electron-withdrawing group, creating a dipole moment. This inherent polarity is the primary determinant of its interaction with various solvents.

Theoretical Framework for Solubility: "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play for this compound are:

-

Dipole-Dipole Interactions: Arising from the permanent dipole moment of the molecule.

-

London Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density.

Given its polar nature, this compound is anticipated to be more soluble in polar solvents that can engage in dipole-dipole interactions. Conversely, its solubility in nonpolar solvents is expected to be limited.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely available in public literature, we can predict its qualitative solubility in common organic solvents based on the principles discussed above. For structurally similar compounds, solubility in organic solvents is generally observed.[3][4]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the polar nitro and fluoro groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The polar nature of the solvent facilitates dissolution, although the lack of hydrogen bond donor sites on the solute may limit solubility compared to polar aprotic solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | Dissolution is primarily driven by weaker London dispersion forces. The significant polarity mismatch limits solubility. |

| Aqueous | Water | Very Low | The high polarity of water and its strong hydrogen bonding network make it a poor solvent for this relatively nonpolar (compared to water) organic molecule.[3][5] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a robust method for determining the solubility of a solid organic compound like this compound.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial.

-

Pipette a known volume of the selected solvent into the vial.

-

Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.

-

-

Sample Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a clean, tared vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent.

-

-

Instrumental Analysis (HPLC/UV-Vis):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted sample using the same instrumental method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, taking the dilution factor into account.

-

Experimental Workflow Diagram

Sources

A Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene: A Versatile Building Block for Advanced Synthesis

Abstract

2-Bromo-1,3-difluoro-4-nitrobenzene has emerged as a uniquely valuable scaffold in modern organic synthesis, particularly within drug discovery and materials science. Its strategic arrangement of functional groups—a nitro group for strong electron-withdrawing activation, two fluorine atoms prone to nucleophilic aromatic substitution, and a bromine atom primed for metal-catalyzed cross-coupling—offers a powerful platform for controlled, regioselective molecular elaboration. This guide provides an in-depth analysis of the core reactivity principles of this compound, presenting field-proven protocols and strategic insights for its application. We will explore the causality behind its selective reactivity, enabling researchers to leverage its full potential in the synthesis of complex, high-value molecules.

Introduction: The Strategic Value of a Polysubstituted Arene

In the landscape of chemical building blocks, functionality and predictable reactivity are paramount. This compound (CAS 103977-78-2) is a crystalline solid that distinguishes itself through a carefully orchestrated electronic and steric environment.[1][2] The potent electron-withdrawing nature of the nitro group, positioned para to one of the fluorine atoms, profoundly activates the aromatic ring towards nucleophilic attack. This activation, combined with the differential reactivity of the C-F and C-Br bonds under distinct reaction conditions, forms the basis of its synthetic utility.

This guide will demonstrate that the true power of this reagent lies in its capacity for orthogonal, sequential functionalization . A researcher can selectively address the C-F bond via nucleophilic aromatic substitution (SNAr) while leaving the C-Br bond intact, and subsequently target the C-Br bond with transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This predictable, stepwise approach is a cornerstone of efficient and convergent synthesis.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 103977-78-2 | [1] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1][3] |

| Molecular Weight | 237.99 g/mol | [3] |

| Appearance | Solid (typically white to yellow) | [2] |

| Melting Point | 50-51.5 °C | [4] |

| InChIKey | IQCPYFIIMNLQNU-UHFFFAOYSA-N | [2][3] |

Synthesis of the Core Scaffold

The reliable synthesis of the title compound is critical for its widespread application. A common and high-yielding laboratory preparation involves the nitration of 1,3-difluoro-2-bromobenzene.[4] The rationale for this approach is the direct installation of the activating nitro group onto a pre-functionalized ring.

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from established literature procedures.[4]

Objective: To synthesize this compound from 1,3-difluoro-2-bromobenzene.

Materials:

-

1,3-difluoro-2-bromobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Methylene Chloride (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

-

Isopropyl Ether

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, add 1,3-difluoro-2-bromobenzene (e.g., 23.5 g, 112 mmol).

-

Carefully add concentrated sulfuric acid (48 mL) while stirring vigorously at ambient temperature.

-

Cool the mixture in an ice bath. Add concentrated nitric acid (8 mL, 70%) dropwise, ensuring the internal temperature does not exceed 55°C.

-

Expertise & Experience: Maintaining a low temperature is crucial to prevent over-nitration and decomposition, which can lead to unsafe conditions and a complex mixture of byproducts. The sulfuric acid serves both as a solvent and as a protonating agent to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

-

-

After the addition is complete, allow the reaction to stir for an additional 15 minutes.

-

Pour the reaction mixture slowly onto a large volume of crushed ice (approx. 300 mL) with stirring. This quenches the reaction and precipitates the product.

-

Extract the aqueous mixture with methylene chloride (3 x portions).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x portions) to neutralize residual acid, followed by a final wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield a yellow solid.

-

Recrystallize the crude product from isopropyl ether to afford a purified white solid.

-

Trustworthiness: The reported yield for this procedure is approximately 97%, with a melting point of 50-51.5°C, providing a clear benchmark for success.[4] Analytical confirmation via NMR is recommended to verify the structure.

-

Core Reactivity and Strategic Applications

The synthetic utility of this compound is dictated by the chemoselective reactions at its halogenated positions. The following sections detail the two primary modes of reactivity and their strategic implications.

Nucleophilic Aromatic Substitution (SNAr) at C-F

The SNAr mechanism is fundamentally different from SN1 or SN2 reactions at sp³ centers. It proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]

Causality of Reactivity:

-

Activation: The nitro group at C4 strongly withdraws electron density from the ring via both inductive (-I) and resonance (-M) effects. This makes the ring highly electrophilic and susceptible to attack by nucleophiles.[5][7]

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[5][8] The high electronegativity of fluorine stabilizes the transition state leading to this intermediate more effectively than other halogens, making C-F bonds surprisingly labile. The established order of reactivity for leaving groups in SNAr is F > Cl > Br > I.[8]

-

Regioselectivity: The resonance stabilization of the negative charge in the Meisenheimer complex is most effective when the electron-withdrawing group is positioned ortho or para to the site of attack. In this molecule, the nitro group is para to the fluorine at C1, making this position the most activated site for SNAr.

Experimental Protocol: General SNAr with an Amine

Objective: To selectively substitute the fluorine at C1 with a primary or secondary amine.

Materials:

-

This compound

-

Primary or Secondary Amine (e.g., morpholine, piperidine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in DMSO in a reaction vessel.

-

Add the amine (1.1 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).

-

Expertise & Experience: A polar aprotic solvent like DMSO or DMF is ideal as it solvates the cation of the base but does not hydrogen-bond with the nucleophile, thus maximizing its nucleophilicity. An excess of a non-nucleophilic base is used to scavenge the HF formed during the reaction, driving it to completion.

-

-

Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x portions).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling at C-Br

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[9][10]

Causality of Reactivity:

-

Catalytic Cycle: The reaction proceeds through a well-established cycle: oxidative addition, transmetalation, and reductive elimination.[11][12]

-

Bond Selectivity: The first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[9] The relative reactivity for this step is C-I > C-OTf > C-Br >> C-Cl >> C-F.[10][11]

-

Orthogonality: The C-F bonds in this compound are largely unreactive to the Pd(0) catalysts used for Suzuki coupling under standard conditions. This creates a perfect orthogonal relationship: SNAr reactions target the C-F bond, while Suzuki reactions exclusively target the C-Br bond.

Experimental Protocol: General Suzuki-Miyaura Coupling

Objective: To selectively couple an aryl or heteroaryl boronic acid at the C-Br position.

Materials:

-

SNAr product (or this compound itself) (1.0 eq)

-

Arylboronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Trustworthiness: This step is self-validating. The Pd(0) species is oxygen-sensitive, and failure to properly deoxygenate the reaction will result in catalyst decomposition and failed or low-yielding reactions.

-

-

Under a positive pressure of inert gas, add the degassed solvent system (e.g., dioxane and water in a 4:1 ratio).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Expertise & Experience: The choice of catalyst, base, and solvent can be critical and often requires screening for challenging substrates. The water in the solvent mixture is not just for solubility; it plays a role in the transmetalation step by facilitating the formation of a more reactive boronate species.[12][13]

-

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery: A Workflow Example

The orthogonal reactivity of this compound makes it an ideal starting point for the synthesis of complex heterocyclic scaffolds prevalent in medicinal chemistry, such as kinase inhibitors.[14][15] The fluorinated phenyl moiety can improve metabolic stability and binding affinity.[16]

This workflow demonstrates a powerful strategy:

-

SNAr: An amine nucleophile displaces the activated fluorine at C1, introducing a key pharmacophoric element.

-

Suzuki Coupling: The bromine at C2 is replaced with a desired aryl or heteroaryl group, building molecular complexity and exploring structure-activity relationships.

-

Nitro Reduction: The nitro group, having served its purpose as an activating group, can be readily reduced to an aniline. This new functional handle can be used for further derivatization (e.g., amide formation, cyclization) to build intricate heterocyclic systems.

Safety and Handling

As with all chemical reagents, proper safety precautions are mandatory. This compound is classified as harmful and an irritant.[3][17]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or a chemical fume hood.[17][19]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[17][20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][19]

Conclusion

This compound is more than a simple halogenated aromatic; it is a sophisticated synthetic platform. The predictable and orthogonal reactivity of its C-F and C-Br bonds, governed by the powerful activating effect of the nitro group, provides a clear and logical pathway for the construction of complex molecules. By understanding the mechanistic principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can exploit this reagent's full potential to accelerate discovery programs in medicine and materials science.

References

- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. PrepChem.com. [Link]

- Shabir, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. [Link]

- Fluorinated Heterocycles.

- What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiol

- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ZORA (Zurich Open Repository and Archive). [Link]

- This compound | C6H2BrF2NO2. PubChem. [Link]

- Sequential Nucleophilic Aromatic Substitution Reactions of Activ

- Fluorinated Heterocyclic Compounds. V.I. Saloutin, Y.V. Burgart, O.G. Kiselev. [Link]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

- This compound. AbacipharmTech. [Link]

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

- Nucleophilic Aromatic Substitution: Introduction and Addition-Elimin

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

- Synthesis of 3-bromo-4-fluoro-nitrobenzene. PrepChem.com. [Link]

- Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]

- Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

Sources

- 1. 2-bromo-1,3-difluoro-4-nitro-benzene 97% | CAS: 103977-78-2 | AChemBlock [achemblock.com]

- 2. This compound | 103977-78-2 [sigmaaldrich.com]

- 3. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

The Advent of a Versatile Building Block: A Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene

This guide provides an in-depth exploration of 2-bromo-1,3-difluoro-4-nitrobenzene, a halogenated aromatic nitro compound that has emerged as a significant building block in synthetic organic chemistry. Rather than a singular moment of discovery, its advent is best understood through the strategic design, synthesis, and characterization that have unlocked its potential for researchers, particularly those in the fields of medicinal chemistry and materials science. This document will detail the scientific underpinnings of its synthesis, its key physicochemical properties, and the functional group interplay that makes it a valuable tool for molecular architects.

Strategic Genesis: The Rationale Behind the Molecular Design

The intrinsic value of this compound lies in the specific arrangement of its functional groups on the benzene ring. Each substituent—a bromine atom, two fluorine atoms, and a nitro group—is strategically positioned to influence the molecule's reactivity and provide multiple avenues for synthetic elaboration.